1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine
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Overview
Description
1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine is an organic compound with the molecular formula C12H18N2. It is characterized by the presence of a pyrrolidine ring attached to a phenyl group via a methylene bridge, and an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine typically involves the reaction of 3-(bromomethyl)phenylmethanamine with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like hydroxylamine, and amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated phenyl derivatives.
Scientific Research Applications
1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenyl and ethanamine groups.
Phenylethylamine: Shares the phenyl and ethanamine groups but lacks the pyrrolidine ring.
N-Methylphenethylamine: Similar structure but with a methyl group instead of the pyrrolidine ring.
Uniqueness: 1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine is unique due to the combination of the pyrrolidine ring and the phenyl-ethanamine structure, which can confer distinct chemical and biological properties. This combination allows for enhanced interaction with biological targets and potential therapeutic applications .
Properties
CAS No. |
1354659-05-4 |
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Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[3-(pyrrolidin-1-ylmethyl)phenyl]ethanamine |
InChI |
InChI=1S/C13H20N2/c1-11(14)13-6-4-5-12(9-13)10-15-7-2-3-8-15/h4-6,9,11H,2-3,7-8,10,14H2,1H3 |
InChI Key |
IHQMLFHNYFKPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)CN2CCCC2)N |
Origin of Product |
United States |
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